molecular formula C13H10ClN3O4S2 B565427 Lornoxicam-d4 CAS No. 1216527-48-8

Lornoxicam-d4

Cat. No.: B565427
CAS No.: 1216527-48-8
M. Wt: 375.8 g/mol
InChI Key: WLHQHAUOOXYABV-QFFDRWTDSA-N
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Description

Lornoxicam-d4 is a deuterated form of Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is characterized by its analgesic, anti-inflammatory, and antipyretic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lornoxicam due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam-d4 involves the incorporation of deuterium atoms into the Lornoxicam molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as Lornoxicam, ensuring that the deuterium atoms are retained throughout the process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Steps: Employing techniques such as chromatography to isolate and purify the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: Lornoxicam-d4 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often involving reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Deuterated solvents such as deuterated chloroform or deuterium oxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lornoxicam-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Lornoxicam.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates through mass spectrometry.

    Drug Interaction Studies: Investigates interactions with other drugs and their impact on Lornoxicam metabolism.

    Biological Research: Used in studies related to inflammation, pain management, and fever reduction.

    Industrial Applications: Employed in the development of new formulations and drug delivery systems.

Mechanism of Action

Lornoxicam-d4, like Lornoxicam, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. The reduction in prostaglandin levels leads to decreased inflammation, pain relief, and fever reduction. The presence of deuterium atoms does not significantly alter the mechanism of action but provides more detailed insights into the drug’s behavior in the body.

Comparison with Similar Compounds

    Piroxicam: Another oxicam class NSAID with similar anti-inflammatory and analgesic properties.

    Meloxicam: Known for its preferential inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.

    Tenoxicam: Similar to Lornoxicam but with a longer half-life, providing prolonged effects.

Uniqueness of Lornoxicam-d4:

    Deuterium Labeling: The presence of deuterium atoms makes this compound unique for research purposes, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies.

    Enhanced Stability: Deuterium atoms can enhance the stability of the compound, making it more resistant to metabolic degradation.

Properties

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857942
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216527-48-8
Record name 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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